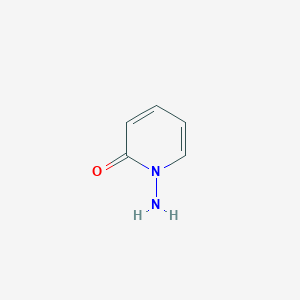

![molecular formula C14H17N3OS B1275706 4-烯丙基-5-[(3,5-二甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇 CAS No. 667413-38-9](/img/structure/B1275706.png)

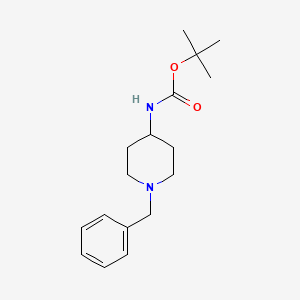

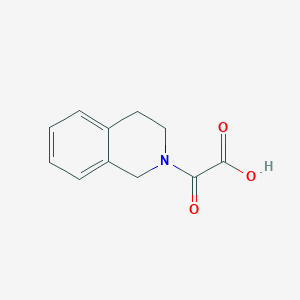

4-烯丙基-5-[(3,5-二甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various 1,2,4-triazole derivatives has been explored in the literature. For instance, the synthesis of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one derivatives was achieved through a reaction catalyzed by 18-crown-6-ether at room temperature, using potassium carbonate and allyl bromide in dry acetone . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was performed and characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . Another study reported the synthesis of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one, which was characterized using various spectroscopic methods and X-ray diffraction . These studies demonstrate the feasibility of synthesizing allyl-substituted triazole derivatives with different substituents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using 2D-NMR measurements, including gHSQC and gHMBC, as well as single-crystal X-ray diffraction experiments . The molecular geometry, vibrational frequencies, and chemical shift values were calculated using both Hartree-Fock (HF) and density functional theory (DFT) methods, providing insights into the conformational flexibility and electronic structure of these molecules . The molecular structure is often stabilized by intermolecular hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

The reactivity of the triazole derivatives has been explored in various studies. For example, the alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol with allyl bromide was achieved using triethylamine as a base, demonstrating regioselective S-alkylation . Additionally, Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were synthesized and evaluated for antifungal activity, indicating the potential for biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized triazole derivatives were characterized using various spectroscopic techniques. The vibrational frequencies and chemical shift values were in good agreement with experimental values, and the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties were analyzed using HF and DFT methods . The electronic absorption spectra and transition states were also investigated, providing a comprehensive understanding of the electronic properties of these compounds .

Case Studies and Biological Activity

Some of the synthesized triazole derivatives have been evaluated for biological activities. For instance, novel Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were tested against Candida albicans, with some derivatives showing promising antifungal activity . Additionally, the potential inhibition of cyclin-dependent kinase 5 enzyme by triazole compounds has been theoretically explored, suggesting possible therapeutic applications .

科学研究应用

防腐蚀

- 这种化合物已被研究用于抑制低碳钢的腐蚀。一项研究表明,包括带有烯丙基的4H-1,2,4-三唑-3-硫醇衍生物可以有效地抑制酸性环境下的低碳钢腐蚀(Orhan et al., 2012)。

合成和表征

- 研究重点在于合成含有1,2,4-三唑环的新型席夫碱,其中可以包括4-烯丙基-5-[(3,5-二甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇的衍生物。这些化合物通过各种光谱方法进行表征,以便进行潜在应用(Mobinikhaledi et al., 2010)。

DNA 甲基化抑制

- 有研究探讨了类似三唑硫醇化合物的官能化,以探讨其在抑制DNA甲基化中的潜在作用,这对癌症治疗具有重要意义(Hakobyan et al., 2017)。

抗氧化和α-葡萄糖苷酶抑制

- 研究还探讨了含有1,2,4-三唑和吡唑环的席夫碱的抗氧化和α-葡萄糖苷酶抑制活性,与感兴趣的化合物相关。这些活性在管理氧化应激和糖尿病方面具有相关性(Pillai et al., 2019)。

安全和危害

未来方向

The future directions for research on “4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities. Given the known antiviral and anti-infective properties of some 1,2,4-triazoles , these compounds could be potential candidates for drug development. Further studies could also explore the synthesis of these compounds and their chemical properties.

属性

IUPAC Name |

3-[(3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-5-17-13(15-16-14(17)19)9-18-12-7-10(2)6-11(3)8-12/h4,6-8H,1,5,9H2,2-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZKYSQSJFABLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=NNC(=S)N2CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397581 |

Source

|

| Record name | 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-38-9 |

Source

|

| Record name | 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

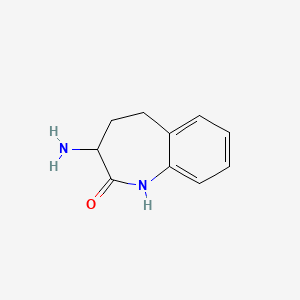

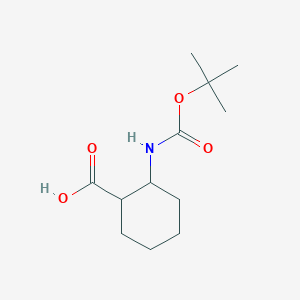

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)